molecular formula C9H5BrF3N B1371697 5-bromo-6-(trifluoromethyl)-1H-indole CAS No. 1198475-24-9

5-bromo-6-(trifluoromethyl)-1H-indole

Cat. No. B1371697
M. Wt: 264.04 g/mol
InChI Key: BANFNSUAJPLWMG-UHFFFAOYSA-N
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Description

“5-bromo-6-(trifluoromethyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Trifluoromethylpyridines, which are structurally similar, are used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethylpyridines, involves the use of fluorine-containing moieties . The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride .


Molecular Structure Analysis

The molecular structure of “5-bromo-6-(trifluoromethyl)-1H-indole” would consist of a pyrrole ring fused to a benzene ring, with bromine and trifluoromethyl groups attached . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of “5-bromo-6-(trifluoromethyl)-1H-indole” would depend on the specific conditions and reagents used. As an indole, it may undergo electrophilic substitution reactions . The bromine and trifluoromethyl groups may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-6-(trifluoromethyl)-1H-indole” would depend on its specific structure. Factors such as its molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count would influence its properties .

Scientific Research Applications

Synthesis and Characterization

  • Photoreactive Derivatives Synthesis : 5- and 6-trifluoromethyldiazirinyl indoles, synthesized from bromoindole derivatives, are used as mother skeletons for synthesizing various bioactive indole metabolites. These derivatives are valuable in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).

  • Crystal Structure and Interactions Analysis : A compound synthesized from 5-bromo-1H-indole was analyzed for its crystal structure, revealing insights into intermolecular connections and atom-to-atom interaction percentages, crucial for understanding compound behavior (Barakat et al., 2017).

  • Regioselective Synthesis : A method for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid from trifluoroacetylated indole, leading to regioselective bromine substitution, is vital in developing indole-based pharmaceutical compounds (Sharma et al., 2020).

Medicinal Chemistry and Bioactivity

  • Antiinfective and Receptor Binding : Brominated tryptophan derivatives from sponges, including compounds with 6-bromo-1H-indole structure, were found to inhibit the growth of bacteria and interact with human serotonin receptors, showcasing potential therapeutic applications (Segraves & Crews, 2005).

  • Antimicrobial Activity Screening : Novel heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole demonstrated high antibacterial activity, suggesting their potential in developing new antimicrobial agents (Mageed et al., 2021).

  • In Vitro Cytotoxicity : Tricarbo-substituted indoles, prepared from 5-bromo-3-iodoacetophenone, showed significant cytotoxicity against certain cancer cell lines, indicating their potential in cancer therapy (Mphahlele et al., 2016).

Chemical and Structural Analysis

  • Hydrogen Bonding and Crystal Structure : Study of trifluoroacetyloxime substituted 5-bromoindoles revealed important hydrogen bonding networks and π-stacking of the indole moiety, essential for understanding molecular interactions (Mphahlele, 2018).

  • Hirshfeld Surface Analysis : Analysis of an indole derivative including 5-bromoindole provided insights into intermolecular interactions, crucial for predicting compound behavior in various environments (Geetha et al., 2017).

Safety And Hazards

The safety and hazards of “5-bromo-6-(trifluoromethyl)-1H-indole” would need to be determined through specific testing. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “5-bromo-6-(trifluoromethyl)-1H-indole” could include further exploration of its synthesis, properties, and potential applications. Trifluoromethylpyridines, for example, are expected to have many novel applications in the future .

properties

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-7-3-5-1-2-14-8(5)4-6(7)9(11,12)13/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANFNSUAJPLWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-(trifluoromethyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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